molecular formula C10H13NOSi B13681012 2-(Trimethylsilyl)furo[2,3-b]pyridine CAS No. 111079-43-7

2-(Trimethylsilyl)furo[2,3-b]pyridine

Cat. No.: B13681012
CAS No.: 111079-43-7
M. Wt: 191.30 g/mol
InChI Key: FECPNIXWWDTUGF-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)furo[2,3-b]pyridine is a heterocyclic compound that features a furan ring fused to a pyridine ring, with a trimethylsilyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)furo[2,3-b]pyridine typically involves the reaction of a furan derivative with a pyridine derivative under specific conditions. One common method involves the use of trimethylsilyl chloride as a reagent to introduce the trimethylsilyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)furo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Trimethylsilyl)furo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Trimethylsilyl)furo[2,3-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde
  • 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile

Uniqueness

2-(Trimethylsilyl)furo[2,3-b]pyridine is unique due to its specific structural arrangement and the presence of the trimethylsilyl group. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

furo[2,3-b]pyridin-2-yl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)9-7-8-5-4-6-11-10(8)12-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECPNIXWWDTUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288714
Record name 2-(Trimethylsilyl)furo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111079-43-7
Record name 2-(Trimethylsilyl)furo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111079-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trimethylsilyl)furo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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